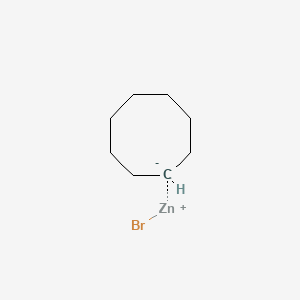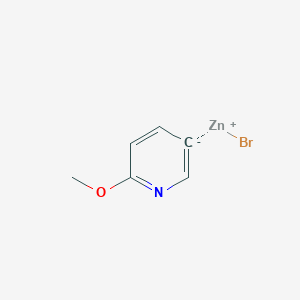
3,5-Dimethoxybenzylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxybenzylzinc bromide is an organozinc compound with the molecular formula C9H11BrO2Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is characterized by the presence of a zinc atom bonded to a benzyl group substituted with two methoxy groups at the 3 and 5 positions, and a bromide ion.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dimethoxybenzylzinc bromide can be synthesized through the reaction of 3,5-dimethoxybenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolving 3,5-dimethoxybenzyl bromide in THF.
- Adding zinc dust or zinc powder to the solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated stirring systems, and controlled temperature conditions to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3,5-Dimethoxybenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-benzyl bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used solvents.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
科学的研究の応用
3,5-Dimethoxybenzylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
作用機序
The mechanism of action of 3,5-dimethoxybenzylzinc bromide involves the transfer of the benzyl group from the zinc atom to a target molecule. This process typically occurs through a nucleophilic substitution or coupling reaction, where the zinc-benzyl bond is broken and a new bond is formed with the target molecule. The presence of methoxy groups at the 3 and 5 positions can influence the reactivity and selectivity of the compound in these reactions.
類似化合物との比較
Similar Compounds
3,5-Dimethoxybenzyl bromide: Similar structure but lacks the zinc atom.
3,4-Dimethoxybenzyl bromide: Similar structure with methoxy groups at the 3 and 4 positions.
3,5-Dimethoxyphenylmagnesium bromide: Similar organometallic compound with magnesium instead of zinc.
Uniqueness
3,5-Dimethoxybenzylzinc bromide is unique due to the presence of the zinc atom, which imparts distinct reactivity and selectivity in chemical reactions. The zinc atom can facilitate the formation of carbon-carbon bonds and enhance the compound’s utility in organic synthesis compared to its magnesium or bromide counterparts.
特性
IUPAC Name |
bromozinc(1+);1-methanidyl-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O2.BrH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXLFVOKLIWJHY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[CH2-])OC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)
